molecular formula C16H14ClF3N2O3S B2405324 N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide CAS No. 2034410-44-9

N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B2405324
CAS No.: 2034410-44-9
M. Wt: 406.8
InChI Key: KSJWYJFFZPNBER-UHFFFAOYSA-N
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Description

N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a complex organic compound that features a thiophene ring substituted with a chlorine atom and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide typically involves multiple steps:

    Formation of the Thiophene Derivative: The initial step involves the preparation of 5-chlorothiophene-2-carboxylic acid. This can be achieved through the chlorination of thiophene followed by carboxylation.

    Introduction of the Methoxyethyl Group: The next step involves the alkylation of the thiophene derivative with 2-methoxyethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Oxalamide: The final step involves the reaction of the substituted thiophene with oxalyl chloride to form the oxalamide. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride, which can reduce the oxalamide group to the corresponding amine.

    Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents like dimethylformamide, elevated temperatures.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.

Scientific Research Applications

N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique electronic properties of the thiophene ring make this compound suitable for use in organic semiconductors and conductive polymers.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    5-Chlorothiophene-2-carboxylic acid: A precursor in the synthesis of the target compound.

    2-Methoxyethyl bromide: Used in the alkylation step.

    Oxalyl chloride: Used in the formation of the oxalamide.

Uniqueness

N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is unique due to the combination of its functional groups, which confer specific electronic and steric properties. The presence of both a thiophene ring and a trifluoromethyl group enhances its potential for diverse applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N2O3S/c1-25-11(12-6-7-13(17)26-12)8-21-14(23)15(24)22-10-5-3-2-4-9(10)16(18,19)20/h2-7,11H,8H2,1H3,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJWYJFFZPNBER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CC=CC=C1C(F)(F)F)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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